molecular formula C10H11ClF3NO2 B1383291 (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride CAS No. 490034-86-1

(3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride

Cat. No.: B1383291
CAS No.: 490034-86-1
M. Wt: 269.65 g/mol
InChI Key: VSXUXMHRGZUXDZ-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The development of this compound can be traced to the broader historical context of trifluoromethylation chemistry, which has its roots in early 20th-century fluorine chemistry research. The systematic investigation of trifluoromethyl groups in relation to biological activity was first undertaken by Frederic Lehmann in 1927, establishing the foundational understanding that would later drive the development of trifluoromethylated amino acids. The early synthetic methodologies for incorporating trifluoromethyl groups were pioneered by Frederic Swarts in 1892, who developed the first practical approach using antimony fluoride to convert benzotrichloride to trifluoromethylated products. This seminal work laid the groundwork for subsequent developments in the field, including the evolution of more sophisticated trifluoromethylation reactions.

The specific development of 3-trifluoromethyl phenylalanine derivatives gained momentum in the latter half of the 20th century as pharmaceutical researchers recognized the unique properties imparted by trifluoromethyl substitution. The McLoughlin-Thrower reaction, introduced in 1968, provided an early coupling methodology that enabled the formation of carbon-carbon bonds involving trifluoromethyl groups, representing a crucial advancement in the synthetic accessibility of these compounds. The subsequent adaptation of this protocol by Kobayashi and Kumadaki in 1969 specifically for trifluoromethylation reactions further expanded the synthetic toolbox available to researchers working with these challenging substrates.

A particularly significant milestone in the field occurred in 1984 when Ingo Ruppert reported the preparation of trifluoromethyltrimethylsilane, which became a widely used nucleophilic trifluoromethylating agent. This development was followed by the work of Prakash and Olah in 1989, who demonstrated the fluoride activation of this reagent for nucleophilic trifluoromethylation of carbonyl compounds. These methodological advances provided the chemical foundation necessary for the efficient synthesis of trifluoromethylated amino acids, including the specific 3-substituted phenylalanine derivatives that form the focus of contemporary research.

The emergence of peptide-based drug discovery programs in the 1990s and 2000s created increased demand for unnatural amino acid building blocks that could confer enhanced properties to peptide therapeutics. This period saw the development of systematic approaches to the synthesis of various trifluoromethylated phenylalanine isomers, including the 3-substituted variants that exhibit unique electronic and steric properties compared to their 2- and 4-substituted counterparts. The specific stereochemical control required to produce the (3S)-enantiomer consistently has driven advances in asymmetric synthesis methodologies, making this compound increasingly accessible for research applications.

Nomenclature and Chemical Classification

The systematic nomenclature of this compound reflects its complex structural features and stereochemical configuration. According to International Union of Pure and Applied Chemistry standards, the compound is classified as this compound, indicating the absolute stereochemical configuration at the amino acid center. Alternative nomenclature systems refer to this compound as 3-trifluoromethyl-L-phenylalanine hydrochloride, utilizing the traditional amino acid naming convention that designates the L-configuration as corresponding to the (S)-absolute configuration.

The molecular formula of the free amino acid form is documented as C₁₀H₁₀F₃NO₂, with a molecular weight of 233.19 grams per mole. The hydrochloride salt form increases the molecular weight accordingly through the addition of the hydrochloride moiety. The compound belongs to the broader chemical classification of aromatic amino acids, specifically within the subcategory of halogenated phenylalanine derivatives. The presence of the trifluoromethyl group at the meta position of the aromatic ring distinguishes this compound from other fluorinated phenylalanine variants and imparts unique electronic characteristics to the molecule.

Chemical databases, including PubChem, assign specific compound identification numbers to facilitate unambiguous identification and retrieval of chemical information. The L-enantiomer of 3-trifluoromethyl phenylalanine is cataloged under PubChem CID 2777600, with various synonyms including L-3-trifluoromethylphenylalanine and 3-trifluoromethyl-L-phenylalanine. The Chemical Abstracts Service registry number for this compound provides another layer of identification within chemical literature databases.

The structural classification of this compound encompasses several important chemical features that define its properties and reactivity. The presence of both amino and carboxyl functional groups classifies it as an alpha-amino acid, specifically as a noncanonical or unnatural amino acid due to the trifluoromethyl substitution. The aromatic nature of the side chain places it within the aromatic amino acid family, while the fluorine substitution pattern creates a unique electronic environment that distinguishes it from natural aromatic amino acids such as phenylalanine, tyrosine, and tryptophan.

Property Value
Molecular Formula C₁₀H₁₀F₃NO₂
Molecular Weight 233.19 g/mol
PubChem CID 2777600
Stereochemical Configuration (3S) or L-configuration
Chemical Classification Aromatic amino acid, halogenated derivative
Functional Groups Primary amine, carboxylic acid, trifluoromethyl

Significance in Academic Research

The academic significance of this compound spans multiple research disciplines, reflecting its versatility as both a synthetic building block and a research tool. In pharmaceutical development, this compound serves as a valuable building block in the synthesis of novel pharmaceuticals, particularly in designing drugs that target specific biological pathways. The unique electronic properties imparted by the trifluoromethyl group enhance the pharmacological characteristics of resulting compounds, making it especially valuable in the development of therapeutic agents with improved metabolic stability and bioavailability.

Peptide synthesis applications represent another major area of academic interest, where researchers utilize this compound to introduce trifluoromethyl groups that enhance the stability and bioactivity of peptides. The incorporation of trifluoromethylated amino acids into peptide sequences can significantly improve resistance to proteolytic degradation while maintaining or enhancing biological activity. This characteristic has proven particularly valuable in the development of peptide-based therapeutics and in fundamental studies of protein structure-function relationships.

Biochemical research applications leverage the unique properties of this compound to investigate protein interactions and enzyme activities, providing insights into metabolic pathways and disease mechanisms. The trifluoromethyl group serves as both a structural modifier and a spectroscopic probe, enabling researchers to monitor protein conformational changes and binding interactions using nuclear magnetic resonance spectroscopy techniques. The strong signal generated by fluorine-19 nuclear magnetic resonance makes this compound particularly valuable for structural biology studies requiring atomic-level resolution of protein dynamics.

Material science research has identified applications for this compound in creating advanced materials with specific thermal and electrical properties, beneficial in electronics and nanotechnology applications. The unique combination of amino acid functionality with trifluoromethyl substitution creates opportunities for the development of novel polymeric materials with enhanced performance characteristics. These applications extend beyond traditional pharmaceutical research to include the development of specialty materials for technological applications.

The compound plays a significant role in fluorinated compound research, contributing to the development of molecules known for their unique characteristics in pharmaceutical and agrochemical applications. The advantages conferred by fluorine substitution over non-fluorinated analogs include enhanced metabolic stability, altered lipophilicity, and modified electronic properties that can improve biological activity and selectivity. Research into genetic code expansion technologies has also identified trifluoromethylated amino acids as valuable tools for introducing novel chemical functionalities into proteins through site-specific incorporation methods.

Relation to Trifluoromethylated Amino Acid Family

The position of this compound within the broader family of trifluoromethylated amino acids illustrates the systematic approach researchers have taken to explore the structure-activity relationships of fluorinated biological molecules. This compound represents one member of a comprehensive series of trifluoromethylated phenylalanine derivatives that includes ortho, meta, and para-substituted variants, each exhibiting distinct physicochemical and biological properties.

The meta-substituted pattern present in this compound confers unique electronic characteristics compared to its ortho and para-substituted counterparts. The 3-trifluoromethyl substitution pattern creates a distinctive electronic environment that influences both the chemical reactivity and biological activity of the molecule. Research comparing different substitution patterns has revealed that the meta position provides an optimal balance between electronic effects and steric considerations, making it particularly suitable for applications requiring precise control over molecular properties.

Within the context of alpha-trifluoromethylated amino acids, this compound represents part of a specialized subset that has gained significant attention for its potential in creating metabolically stable peptidomimetics. The alpha-trifluoromethyl amino acid family includes various structural types, ranging from simple trifluoroalanine derivatives to complex bicyclic systems designed to serve as conformational constraints in peptide structures. The aromatic nature of the trifluoromethyl phenylalanine derivatives distinguishes them from aliphatic alpha-trifluoromethyl amino acids and provides additional opportunities for pi-pi interactions and aromatic stacking interactions in biological systems.

Comparative studies within the trifluoromethylated amino acid family have revealed that different substitution patterns and stereochemical configurations can dramatically influence biological activity and synthetic utility. The (3S)-configuration of this compound corresponds to the natural L-amino acid configuration, ensuring compatibility with biological systems while providing the enhanced properties associated with trifluoromethyl substitution. This stereochemical relationship to natural amino acids facilitates the incorporation of this compound into biological systems through standard peptide synthesis protocols and enzymatic processes.

Compound Type Substitution Pattern Key Characteristics
2-Trifluoromethyl-L-phenylalanine Ortho Steric hindrance effects
3-Trifluoromethyl-L-phenylalanine Meta Balanced electronic effects
4-Trifluoromethyl-L-phenylalanine Para Strong electron-withdrawing effects
Alpha-trifluoromethyl derivatives Alpha position Enhanced metabolic stability

The synthetic accessibility of different trifluoromethylated amino acid family members varies significantly based on the specific substitution pattern and the availability of suitable synthetic methodologies. The 3-trifluoromethyl phenylalanine derivatives, including the specific (3S)-enantiomer, benefit from well-established synthetic routes that provide reliable access to these compounds in sufficient quantities for research applications. The development of these synthetic methods has been driven by the recognition that systematic exploration of trifluoromethylated amino acid space requires ready access to a diverse array of structural variants.

Research into the trifluoromethylated amino acid family has revealed important structure-activity relationships that guide the design of new compounds for specific applications. The electronic effects of trifluoromethyl substitution, including the strong electron-withdrawing nature of the trifluoromethyl group, influence both the acid-base properties of the amino acid and its interactions with biological targets. These effects are modulated by the specific substitution pattern, with meta-substituted derivatives like the compound under discussion providing intermediate electronic effects that can be advantageous for certain applications.

The continued expansion of the trifluoromethylated amino acid family reflects the ongoing recognition of fluorine's unique properties in medicinal chemistry and chemical biology. As new synthetic methodologies emerge and our understanding of fluorine's effects on biological systems deepens, compounds like this compound will continue to serve as important tools for advancing both fundamental research and practical applications in drug discovery and development.

Properties

IUPAC Name

(3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXUXMHRGZUXDZ-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

490034-86-1
Record name (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Biological Activity

(3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride, also known as a trifluoromethylated amino acid, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

  • Molecular Formula : C10_{10}H11_{11}ClF3_{3}NO2_{2}
  • Molecular Weight : 269.65 g/mol
  • CAS Number : 490034-86-1
  • Melting Point : 210–212 °C

The trifluoromethyl group (-CF3_{3}) is known for enhancing the lipophilicity and metabolic stability of compounds, which can significantly influence their biological activity.

The incorporation of the trifluoromethyl group into the structure of amino acids can affect their interaction with biological targets. For instance, studies have shown that compounds containing this group can enhance binding affinity to certain receptors and enzymes due to increased hydrophobic interactions and altered electronic properties. This can lead to improved pharmacokinetic profiles and bioavailability.

Neuropharmacological Effects

Research indicates that this compound may exhibit neuropharmacological effects. The trifluoromethyl group has been associated with increased potency in inhibiting serotonin uptake, which could have implications for treating mood disorders and anxiety .

Anticancer Activity

Case studies have explored the potential anticancer properties of compounds similar to (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid. For example, trifluoromethylated derivatives have shown synergistic effects when combined with other anticancer agents, enhancing their efficacy in preclinical trials . The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

Research Findings

Several studies have investigated the biological activity of related compounds:

  • Inhibition Studies : A study demonstrated that trifluoromethyl-substituted amino acids could inhibit specific enzymes involved in metabolic pathways, leading to reduced cancer cell viability .
  • Synergistic Effects : In vitro experiments revealed that combining (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid with traditional chemotherapeutics resulted in enhanced cytotoxicity against various cancer cell lines .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
NeuropharmacologicalIncreased serotonin uptake inhibition
AnticancerSynergistic effects with traditional chemotherapeutics
Enzyme InhibitionInhibition of metabolic enzymes affecting cancer viability

Scientific Research Applications

Pharmaceutical Applications

  • Neuropharmacology :
    • The compound is structurally similar to amino acids and may act as an inhibitor or modulator of neurotransmitter pathways, particularly glutamate receptors. Research indicates that compounds with similar structures can exhibit neuroprotective effects or influence synaptic transmission, making this compound a candidate for treating neurological disorders such as epilepsy and depression .
  • Potential Drug Development :
    • Due to its interactions with glutamate receptors, (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride is being investigated for its role in developing therapeutic agents aimed at modulating excitatory neurotransmission. Preliminary studies suggest it could be effective in vivo for further research into its biological effects .
  • Amino Acid Metabolism :
    • The compound's amino and carboxylic acid functional groups suggest potential applications in amino acid metabolism studies. It may serve as a substrate or inhibitor in metabolic pathways, providing insights into amino acid-related disorders.

Biochemical Research

  • Interaction Studies :
    • Studies have focused on the interaction of this compound with various biological targets. Its ability to influence neurotransmission could be pivotal for understanding its pharmacological profile and therapeutic potential.
  • Pharmacokinetics :
    • Research indicates favorable absorption characteristics for this compound, suggesting that it can be effectively utilized in biological systems for further pharmacokinetic studies .

Example Study Insights:

  • A study examining similar compounds indicated neuroprotective properties that could be extrapolated to this compound, suggesting avenues for further exploration in neurodegenerative disease models .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues are compared below based on substituent variations, physicochemical properties, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituent Safety Data Applications/Notes
(3S)-3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride 490034-86-1 C₁₀H₁₁ClF₃NO₂ 269.65 3-(Trifluoromethyl)phenyl H302, H315, H319, H335 Pharmaceutical intermediate; enhanced lipophilicity and target binding due to -CF₃ group.
(3S)-3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride 2059917-86-9 C₁₁H₁₄ClNO₄ 259.69 3-(Methoxycarbonyl)phenyl Not provided Available in high-purity grades (99.99%); ester group may improve synthetic versatility .
Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride 1269634-11-8 C₁₁H₁₆ClNO₃ 245.70 3-Methoxyphenyl (ester form) Not provided Ester derivative with potential for prodrug applications; lower molecular weight improves bioavailability .
(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride - C₉H₁₂ClNO₂ ~201.66 Phenyl (no -CF₃ or -OCH₃) Not provided Simpler structure; reduced lipophilicity and target affinity compared to -CF₃ analogues .

Physicochemical and Functional Differences

  • Trifluoromethyl vs. Methoxycarbonyl : The -CF₃ group in the main compound increases electronegativity and lipophilicity (logP ~2.1 estimated) compared to the methoxycarbonyl (-COOCH₃) group in the analogue from , which introduces polarity but may reduce membrane permeability .
  • Ester Derivatives: Compounds like Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride () exhibit lower molecular weights and higher volatility, but ester hydrolysis in vivo could release methanol, raising toxicity concerns .
  • Phenyl vs. Trifluoromethylphenyl: The absence of -CF₃ in (S)-3-amino-3-phenylpropionic acid hydrochloride () results in weaker van der Waals interactions and reduced metabolic stability, limiting its utility in drug design .

Preparation Methods

Synthesis of 3-(3-trifluoromethyl)phenylpropionic acid intermediate

This intermediate is essential for subsequent amino acid formation. According to a detailed patent procedure, the process involves:

  • Hydrogenation of m-trifluoromethylcinnamic acid :

    • Dissolve m-trifluoromethylcinnamic acid in a solvent such as methanol or tetrahydrofuran (THF) at a mass ratio of about 1:5 to 1:10.
    • Add palladium on carbon (Pd-C) catalyst (~10% loading), and conduct hydrogenation under mild hydrogen pressure (0.01–0.03 MPa) at 18–22°C for approximately 20 hours.
    • Filter off the catalyst and evaporate solvent to obtain crude 3-(3-trifluoromethyl)phenylpropionic acid.
  • Crystallization purification :

    • Dissolve the crude product in solvents such as normal hexane or hexanaphthene at ~50°C.
    • Cool the solution to -8 to -5°C and maintain for 14 hours to induce crystallization.
    • Filter and dry to obtain high-purity 3-(3-trifluoromethyl)phenylpropionic acid with yields around 83–85% and low impurity content (m-trifluoromethylcinnamic acid <0.03%).

Conversion to (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid

The amino acid is prepared through classical synthetic organic transformations involving:

  • Starting material : 3-(trifluoromethyl)benzaldehyde, which undergoes condensation and amination steps.
  • Aldol condensation : The benzaldehyde reacts with a suitable amine or amine equivalent to form an intermediate β-amino alcohol or related compound.
  • Reduction : The intermediate is reduced (e.g., catalytic hydrogenation or hydride reagents) to form the corresponding amino acid backbone.
  • Amination : Introduction of the amino group at the β-position is achieved via amination reactions under controlled conditions.
  • Hydrochloride salt formation : The free amino acid is treated with hydrochloric acid to yield the hydrochloride salt, improving stability and handling properties.

Industrial-scale production optimizes these steps by controlling temperature, solvent choice, catalyst loading, and reaction times to maximize yield and purity.

Additional preparation details and stock solution formulation

  • The hydrochloride salt is typically isolated as a crystalline solid with a molecular weight of approximately 269.65 g/mol (including HCl).
  • For research applications, stock solutions are prepared at various molarities (1 mM, 5 mM, 10 mM) by dissolving precise amounts of the compound in solvents such as DMSO, followed by dilution with co-solvents like PEG300, Tween 80, or corn oil for in vivo formulations.
  • Careful stepwise addition of solvents with physical agitation (vortexing, ultrasound) ensures complete dissolution and clear solutions.
Step Conditions/Details Yield (%) Purity Notes
Hydrogenation of m-trifluoromethylcinnamic acid Solvent: THF or MeOH; Pd-C catalyst 10%; H2 pressure 0.01–0.03 MPa; 19–21°C; 20 h 83–85 Impurities (m-trifluoromethylcinnamic acid) <0.03%
Crystallization purification Solvent: hexane or hexanaphthene; 50°C dissolution, cooling to -8 to -5°C for 14 h - High purity product obtained
Aldol condensation & amination Starting from 3-(trifluoromethyl)benzaldehyde; controlled reaction conditions - Enantiomeric purity critical
Hydrochloride salt formation Treatment with HCl to form stable salt - Facilitates handling and storage
  • The hydrogenation step is critical for converting the unsaturated cinnamic acid derivative to the saturated propionic acid intermediate with minimal side reactions. Mild pressure and temperature conditions preserve stereochemistry and reduce by-products.
  • Crystallization using nonpolar solvents effectively removes residual impurities, improving the quality of the intermediate for subsequent reactions.
  • The stereoselective introduction of the amino group ensures the (3S) configuration, essential for biological activity. This is often achieved via chiral catalysts or resolution methods in industrial settings.
  • Formation of the hydrochloride salt enhances solubility and stability, which is advantageous for pharmaceutical formulation and storage.
  • The trifluoromethyl substituent contributes to metabolic stability and lipophilicity, making the compound suitable for drug development applications.

The preparation of (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride involves a well-defined multi-step synthesis starting from m-trifluoromethylcinnamic acid or 3-(trifluoromethyl)benzaldehyde. Key steps include catalytic hydrogenation, crystallization purification, aldol condensation, amination, and salt formation. Optimized reaction conditions ensure high yield, enantiomeric purity, and product stability. The compound’s unique trifluoromethyl substitution and chiral center make it valuable in pharmaceutical research.

Q & A

Q. What are the recommended synthetic routes for (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via enantioselective methods, such as asymmetric hydrogenation or chiral auxiliary-mediated reactions. A common approach involves:

Boc-protection : Introducing a tert-butoxycarbonyl (Boc) group to protect the amine during synthesis, as seen in analogous trifluoromethylphenyl derivatives .

Coupling reactions : Utilizing Suzuki-Miyaura cross-coupling to introduce the 3-(trifluoromethyl)phenyl group to a propanoic acid backbone.

Deprotection and salt formation : Treating with HCl to remove the Boc group and form the hydrochloride salt, enhancing solubility and stability .
Optimization : Adjust reaction temperature (e.g., 0–25°C for Boc deprotection) and solvent polarity (e.g., DMF for coupling, aqueous HCl for crystallization). Monitor intermediates via TLC or HPLC .

Q. How should researchers characterize the purity and stereochemical integrity of this compound?

Methodological Answer:

  • Purity : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). A purity threshold of ≥98% is recommended for biological assays .
  • Stereochemistry : Employ chiral HPLC (e.g., Chiralpak® IA column) or NMR with chiral shift reagents. Compare retention times or splitting patterns to enantiomerically pure standards .
  • Structural confirmation : Conduct 1H^1H- and 13C^{13}C-NMR to verify the trifluoromethyl group (δ ~110–120 ppm for 19F^{19}F-coupled signals) and propanoic acid backbone .

Q. What are the solubility and stability considerations for this compound in aqueous and organic solvents?

Methodological Answer:

  • Solubility : The hydrochloride salt is highly soluble in water (>50 mg/mL) and polar solvents (e.g., DMSO, methanol). The trifluoromethyl group enhances lipid solubility, making it suitable for cellular uptake studies .
  • Stability : Store at –20°C under inert atmosphere (N2_2) to prevent degradation. In aqueous buffers (pH 7.4), monitor hydrolysis via LC-MS over 24–48 hours .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s bioactivity in enzyme inhibition studies?

Methodological Answer: The electron-withdrawing trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets (e.g., proteases or kinases). To study this:

Structure-activity relationship (SAR) : Synthesize analogs with –CF3_3, –Cl, or –OCH3_3 substituents and compare IC50_{50} values .

Crystallography : Co-crystallize the compound with target enzymes (e.g., trypsin-like proteases) to visualize binding interactions. The –CF3_3 group often induces π-π stacking or van der Waals contacts .

Computational modeling : Use molecular docking (AutoDock Vina) to predict binding energies and validate with experimental data .

Q. How can researchers resolve contradictions in reported biological data, such as varying IC50_{50}50​ values across studies?

Methodological Answer:

  • Source validation : Ensure compound purity (>98%) and enantiomeric excess (>99% ee) via independent characterization .
  • Assay conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1% to avoid cytotoxicity).
  • Control experiments : Include positive controls (e.g., known inhibitors) and validate enzyme activity pre- and post-assay. Cross-reference data with orthogonal assays (e.g., fluorescence vs. radiometric) .

Q. What strategies are effective for improving the compound’s metabolic stability in preclinical studies?

Methodological Answer:

  • Prodrug design : Convert the carboxylic acid to an ester (e.g., methyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Isotope labeling : Introduce 2H^2H or 19F^{19}F isotopes at metabolically labile sites to track degradation pathways via MS/MS .
  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss over time. Optimize by modifying the phenyl ring (e.g., para-substitution) .

Q. How can enantiomeric impurities be minimized during large-scale synthesis?

Methodological Answer:

  • Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation, achieving >99% ee .
  • Crystallization-induced dynamic resolution (CIDR) : Exploit differential solubility of enantiomers in ethanol/water mixtures .
  • Quality control : Implement inline PAT (process analytical technology) tools like FTIR to monitor enantiomeric ratio in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.